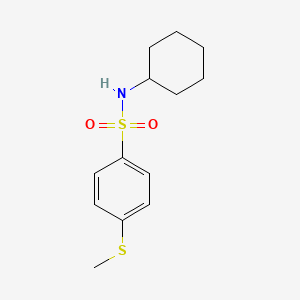
3-bromo-N-(4-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(4-pyridinylmethyl)benzamide, also known as BPNM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPNM is a benzamide derivative that has been found to have promising effects in various biological systems.
Mechanism of Action
3-bromo-N-(4-pyridinylmethyl)benzamide exerts its effects through various mechanisms. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties. 3-bromo-N-(4-pyridinylmethyl)benzamide has also been found to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. This leads to an increase in cAMP levels, which has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
3-bromo-N-(4-pyridinylmethyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-bromo-N-(4-pyridinylmethyl)benzamide has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Moreover, 3-bromo-N-(4-pyridinylmethyl)benzamide has been shown to inhibit the replication of the influenza virus.
Advantages and Limitations for Lab Experiments
3-bromo-N-(4-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. 3-bromo-N-(4-pyridinylmethyl)benzamide has also been found to have low toxicity in animal models. However, 3-bromo-N-(4-pyridinylmethyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not well understood. Moreover, 3-bromo-N-(4-pyridinylmethyl)benzamide has not been extensively studied in human clinical trials.
Future Directions
There are several future directions for the study of 3-bromo-N-(4-pyridinylmethyl)benzamide. One potential direction is to investigate its effects on other types of cancer cells. Another direction is to investigate its effects on viral infections other than influenza. Moreover, the pharmacokinetics and pharmacodynamics of 3-bromo-N-(4-pyridinylmethyl)benzamide need to be further studied to determine its suitability for clinical use. In addition, the development of more potent and selective HDAC inhibitors, such as 3-bromo-N-(4-pyridinylmethyl)benzamide, could lead to the discovery of new therapeutic agents for cancer and inflammatory diseases.
Conclusion:
In conclusion, 3-bromo-N-(4-pyridinylmethyl)benzamide is a promising compound that has potential therapeutic applications in cancer, inflammation, and viral infections. Its mechanism of action involves the inhibition of HDACs and PDE4, leading to various biochemical and physiological effects. 3-bromo-N-(4-pyridinylmethyl)benzamide has advantages for lab experiments, such as its small size and low toxicity, but also has limitations, such as its limited understanding of pharmacokinetics and pharmacodynamics. Further research is needed to fully understand the potential of 3-bromo-N-(4-pyridinylmethyl)benzamide as a therapeutic agent.
Synthesis Methods
The synthesis of 3-bromo-N-(4-pyridinylmethyl)benzamide involves the reaction of 3-bromoaniline with 4-pyridinemethanol in the presence of a suitable catalyst. The reaction proceeds under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization to obtain pure 3-bromo-N-(4-pyridinylmethyl)benzamide.
Scientific Research Applications
3-bromo-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and antiviral properties. 3-bromo-N-(4-pyridinylmethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and colitis. Moreover, 3-bromo-N-(4-pyridinylmethyl)benzamide has been shown to have antiviral activity against the influenza virus.
properties
IUPAC Name |
3-bromo-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-12-3-1-2-11(8-12)13(17)16-9-10-4-6-15-7-5-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWVVUZYQWJWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(pyridin-4-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)

![5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5801766.png)


![ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5801791.png)


![N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5801816.png)


